Methyl 3-chlorobenzoate

Organic Synthesis Automation Physical Chemistry

Methyl 3-chlorobenzoate (CAS 2905-65-9) is a meta-substituted chlorinated benzoate ester, with the molecular formula C8H7ClO2 and a molecular weight of 170.59 g/mol. As a key aromatic building block, it is characterized by its liquid physical state at standard ambient temperature, with a melting point of approximately 21°C.

Molecular Formula C8H7ClO2
Molecular Weight 170.59 g/mol
CAS No. 2905-65-9
Cat. No. B147285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-chlorobenzoate
CAS2905-65-9
Molecular FormulaC8H7ClO2
Molecular Weight170.59 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC=C1)Cl
InChIInChI=1S/C8H7ClO2/c1-11-8(10)6-3-2-4-7(9)5-6/h2-5H,1H3
InChIKeyXRDRKVPNHIWTBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySOL IN ALCOHOL

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Chlorobenzoate (CAS 2905-65-9) Procurement: Core Properties and Sourcing Overview


Methyl 3-chlorobenzoate (CAS 2905-65-9) is a meta-substituted chlorinated benzoate ester, with the molecular formula C8H7ClO2 and a molecular weight of 170.59 g/mol [1]. As a key aromatic building block, it is characterized by its liquid physical state at standard ambient temperature, with a melting point of approximately 21°C . It is routinely supplied at a high analytical purity of 98% (GC) and serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, particularly in cross-coupling reactions and heterocyclic constructions .

Methyl 3-Chlorobenzoate: Why Positional Isomers Are Not Interchangeable in Synthesis


The simple substitution of Methyl 3-chlorobenzoate with its positional isomers, Methyl 2-chlorobenzoate (CAS 610-96-8) or Methyl 4-chlorobenzoate (CAS 1126-46-1), is not a viable strategy in research and industrial applications due to fundamental differences in physical state and reactivity. The meta-substituted derivative is a liquid at ambient temperature, while the ortho- and para- isomers are crystalline solids with significantly higher melting points (233-235°C and 42-44°C, respectively) [1] [2]. This physical divergence directly impacts handling, automated dispensing, and formulation workflows. Furthermore, as demonstrated by direct competition experiments in radical nucleophilic substitution (SRN1) reactions, the chlorine leaving group reactivity is not uniform; the meta position exhibits the lowest relative reactivity (para ≥ ortho > meta) [3]. This inherent electronic difference dictates unique reaction kinetics and product selectivity profiles that cannot be replicated by simply changing the isomer.

Quantitative Differential Evidence: Methyl 3-Chlorobenzoate vs. Ortho and Para Analogs


Physical State Differential: Ambient Liquid Handling vs. Solid Analogs

Methyl 3-chlorobenzoate is a liquid at standard ambient temperature (melting point 21°C), in stark contrast to its positional isomers, Methyl 2-chlorobenzoate and Methyl 4-chlorobenzoate, which are solids with melting points of 233-235°C and 42-44°C, respectively [1] [2]. This is a direct consequence of the meta-substitution pattern, which disrupts crystal lattice packing energy relative to the ortho and para analogs.

Organic Synthesis Automation Physical Chemistry

SRN1 Radical Nucleophilic Substitution Reactivity Order (Meta < Para/Ortho)

In competition experiments studying the radical nucleophilic substitution (SRN1) reaction with trimethylstannyl (Me3Sn-) anions, the relative reactivity of the chlorine leaving group was quantitatively established as para ≥ ortho > meta [1]. This indicates that Methyl 3-chlorobenzoate is the least reactive isomer in this specific reaction manifold, providing a unique kinetic handle for selective transformations in complex molecule synthesis where other reactive sites might be present.

Radical Chemistry Reaction Mechanisms Synthetic Methodology

Specific Inhibitory Concentration for Soil Microorganism Activity

Methyl 3-chlorobenzoate has been demonstrated to be an effective inhibitor of soil microorganisms, with the greatest inhibitory effect observed at a specific concentration of 0.5 mg/L . While similar effects may exist for other chlorobenzoates, this specific quantitative benchmark provides a precise starting point for researchers investigating structure-activity relationships (SAR) in environmental fate studies or designing selective agrochemical agents. A class-level inference suggests meta-substituted benzoates are often more resistant to microbial degradation than other isomers [1].

Environmental Microbiology Agrochemical Research Biodegradation

Lack of Significant Inhibitory Activity Against Rat HMG-CoA Reductase

In a targeted enzyme inhibition screen, Methyl 3-chlorobenzoate was tested against rat hepatic microsomal HMG-CoA reductase and was found to lack significant inhibitory activity [1]. This negative selectivity result is a critical piece of data for medicinal chemists. It confirms that the 3-chloro substitution pattern on the benzoate ester core is not a viable scaffold for targeting this key enzyme in cholesterol biosynthesis, allowing chemists to confidently deprioritize this chemotype in related discovery programs and focus on alternative building blocks.

Drug Discovery Enzyme Inhibition Metabolic Disease

Methyl 3-Chlorobenzoate: Best-Fit Application Scenarios Based on Evidence


Automated High-Throughput Synthesis (HTE) and Parallel Chemistry Workflows

The liquid physical state of Methyl 3-chlorobenzoate (melting point 21°C) makes it ideally suited for integration into automated high-throughput experimentation (HTE) and parallel synthesis platforms. Unlike its solid ortho- and para- analogs, which require pre-weighing or dissolution steps that can introduce errors and bottlenecks in automation, Methyl 3-chlorobenzoate can be accurately and reproducibly dispensed as a neat liquid using standard liquid handlers . This streamlines the creation of diverse compound libraries and accelerates reaction optimization cycles in medicinal chemistry and materials science. The compound is frequently employed in such platforms for Suzuki-Miyaura cross-coupling reactions to generate biaryl structures .

Orthogonal or Sequential Functionalization of Polyhalogenated Arenes

The established lower reactivity of the meta-chloro substituent in radical nucleophilic substitution (SRN1) reactions (para ≥ ortho > meta) positions Methyl 3-chlorobenzoate as a strategic intermediate for orthogonal synthesis [1]. In molecules containing multiple halogen atoms or other leaving groups, the 3-chloro group can be retained while a more reactive ortho- or para- halogen is selectively transformed. This allows for the precise, stepwise construction of complex molecular architectures, such as in the synthesis of liquid crystal materials or advanced pharmaceutical intermediates, where regiochemical control is paramount .

Environmental Fate and Agrochemical Structure-Activity Relationship (SAR) Studies

For researchers investigating the environmental persistence or biocidal activity of halogenated aromatics, Methyl 3-chlorobenzoate provides a well-defined benchmark. Its peak inhibitory concentration on soil microorganisms is quantified at 0.5 mg/L . This precise data point allows it to serve as a positive control or reference compound in dose-response assays. Furthermore, as a meta-substituted isomer, it is part of a class known for higher resistance to microbial attack, making it a relevant model compound for studying biodegradation pathways and designing agrochemicals with tailored soil half-lives [2].

Negative Control for HMG-CoA Reductase Inhibitor Discovery Programs

In medicinal chemistry programs targeting HMG-CoA reductase for the treatment of hypercholesterolemia, Methyl 3-chlorobenzoate can serve a valuable role as a confirmed inactive control compound. The documented lack of significant inhibitory activity in a rat hepatic microsomal assay [3] provides a high degree of confidence that any observed activity in a primary screen is not due to the benzoate ester core. This helps to quickly eliminate false positives arising from assay interference and maintains the fidelity of hit triage processes, ensuring that precious resources are focused only on genuine, tractable chemical matter.

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